(Z)-2-(pyridin-4-ylmethylene)-8-(thiophen-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
This compound is a benzofuro-oxazinone derivative featuring a pyridinylmethylene group at the 2-position and a thiophen-2-ylmethyl substituent at the 8-position. Its Z-configuration arises from the stereochemistry of the methylene linkage. The fused benzofuro-oxazinone core contributes to its structural rigidity, which may enhance binding affinity in pharmacological contexts .
Properties
IUPAC Name |
(2Z)-2-(pyridin-4-ylmethylidene)-8-(thiophen-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S/c24-20-16-3-4-18-17(12-23(13-25-18)11-15-2-1-9-27-15)21(16)26-19(20)10-14-5-7-22-8-6-14/h1-10H,11-13H2/b19-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCIVNHKGXFJMJ-GRSHGNNSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC(=CC4=CC=NC=C4)C3=O)OCN1CC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC3=C2O/C(=C\C4=CC=NC=C4)/C3=O)OCN1CC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(pyridin-4-ylmethylene)-8-(thiophen-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines various functional groups that may contribute to its biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of 376.4 g/mol. The compound features a benzofuroxazine core integrated with pyridine and thiophene moieties, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H16N2O3S |
| Molecular Weight | 376.4 g/mol |
| CAS Number | 929859-39-2 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Condensation Reactions : Combining pyridine and thiophene derivatives to form intermediates.
- Cyclization Reactions : Formation of the benzofuroxazine ring system through intramolecular cyclization.
- Isomerization : Ensuring the (Z)-configuration of the final product through controlled reaction conditions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In studies involving various bacterial strains such as Salmonella typhi and Bacillus subtilis, these compounds demonstrated moderate to strong antibacterial effects .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies:
- Acetylcholinesterase (AChE) Inhibition : Compounds in this class have shown strong inhibitory activity against AChE, which is crucial for treating neurodegenerative diseases .
Anticancer Activity
The presence of the thiophene and pyridine rings suggests potential anticancer properties due to their ability to interact with biological targets involved in cancer progression. Studies have indicated that similar compounds possess cytotoxic effects against various cancer cell lines, although specific data for this compound remains limited.
The biological activity of this compound likely involves:
- Binding Interactions : The unique structure allows for specific binding to target proteins or enzymes.
- Inhibition Pathways : Compounds may inhibit pathways critical for microbial growth or cancer cell proliferation.
Case Studies
Recent research has focused on synthesizing derivatives of benzofuroxazines and evaluating their biological activities:
- Antimicrobial Studies : A study evaluated several benzofuroxazine derivatives for their antibacterial properties against various strains, highlighting their potential as new antimicrobial agents .
- Antioxidant Activity : Compounds derived from similar structures have shown promising antioxidant activity, which may contribute to their overall therapeutic potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Points of Comparison
Structural Diversity and Substituent Effects The target compound distinguishes itself with a thiophen-2-ylmethyl group, which may enhance lipophilicity compared to the 4-fluorophenethyl group in . Thiophene’s sulfur atom could also influence electronic interactions in biological targets. Analogous benzofuro-oxazinones in and exhibit variations in substituent placement (e.g., pyridin-2-ylmethyl vs.
However, related compounds (e.g., ) are synthesized via condensation reactions using sodium acetate in glacial acetic acid, achieving moderate yields (64%) . In contrast, the imidazo-pyridine derivative in employs a one-pot two-step reaction with a lower yield (51%), highlighting the challenge of multi-component syntheses .
Spectral and Analytical Data The thia-diazaspiro compound () displays distinct C=O (1721 cm⁻¹) and C=N (1633 cm⁻¹) IR peaks, consistent with its oxazinone and imine functionalities . The absence of spectral data for the target compound limits direct comparisons but suggests opportunities for future characterization.
For example, the 4-fluorophenethyl group in is common in CNS-targeting drugs due to its ability to enhance blood-brain barrier penetration . The thiophene moiety in the target compound may confer unique selectivity, as sulfur-containing heterocycles are prevalent in antiviral and anti-inflammatory agents (e.g., raltegravir) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (Z)-2-(pyridin-4-ylmethylene)-8-(thiophen-2-ylmethyl)-benzofurooxazinone, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions starting from benzofuran derivatives. Key steps include condensation of pyridine-4-carbaldehyde with a benzofurooxazine precursor, followed by alkylation with thiophene-2-methyl groups. Optimization requires Design of Experiments (DoE) to assess variables like solvent polarity, temperature, and catalyst loading. For example, flow chemistry approaches (as used in diphenyldiazomethane synthesis) can enhance reproducibility and scalability . Characterization via NMR and IR confirms intermediate structures .
Q. How should researchers address discrepancies in spectroscopic data during structural validation?
- Methodology : Cross-validate using complementary techniques:
- NMR : Compare chemical shifts with analogous compounds (e.g., benzofurooxazine derivatives in and ).
- X-ray crystallography : Resolve stereochemical ambiguities (e.g., Z-configuration confirmation via crystallography, as in ).
- Mass spectrometry : Verify molecular weight and fragmentation patterns. Discrepancies may arise from impurities or tautomerism; HPLC purification and pH-controlled analyses are recommended .
Q. What strategies ensure purity assessment for this compound in pharmacological studies?
- Methodology : Use orthogonal chromatographic methods:
- HPLC : Employ C18 columns with UV detection (λ = 254 nm) and gradient elution (acetonitrile/water).
- TLC : Monitor reaction progress using silica gel plates.
- Elemental analysis : Validate elemental composition (±0.3% tolerance). Purity >95% is critical for bioactivity assays .
Advanced Research Questions
Q. How can computational modeling predict the compound’s bioactivity and guide SAR studies?
- Methodology :
- Docking simulations : Map interactions with target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. Compare with structurally related compounds (e.g., ’s pyridopyrimidinone derivatives).
- DFT calculations : Analyze electron density to identify reactive sites (e.g., oxazinone carbonyl group’s electrophilicity) .
- ADMET prediction : Use tools like SwissADME to estimate solubility, permeability, and metabolic stability .
Q. What experimental designs resolve contradictions in reported biological activity data?
- Methodology :
- Dose-response curves : Test across a wide concentration range (nM–μM) to identify false negatives/positives.
- Control compounds : Include analogs with known activity (e.g., chlorobenzylidene derivatives in ) to validate assay conditions.
- Mechanistic studies : Use knockout cell lines or competitive binding assays to confirm target specificity .
Q. How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?
- Methodology :
- Prodrug modification : Introduce ester or amide groups to enhance solubility (e.g., ethyl ester derivatives in ).
- Microsomal stability assays : Identify metabolic hotspots (e.g., thiophene methyl oxidation) using liver microsomes.
- Plasma protein binding : Assess via equilibrium dialysis to adjust dosing regimens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
